
3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzyl and phenyl groups, and a sydnone imine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used but typically include modified piperazine derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development . Additionally, it may have industrial applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate involves its interaction with specific molecular targets in biological systems. The piperazine ring and sydnone imine moiety can interact with enzymes, receptors, and other proteins, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions plays a crucial role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
3-(4-Benzyl-3-phenyl-1-piperazinyl)sydnone imine dihydrochloride hydrate can be compared with other piperazine derivatives, such as trimetazidine, ranolazine, and aripiprazole . These compounds share the piperazine ring structure but differ in their substituents and overall molecular architecture. The unique combination of benzyl, phenyl, and sydnone imine groups in this compound sets it apart from other piperazine derivatives, providing distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
24796-57-4 |
|---|---|
Molekularformel |
C19H23Cl2N5O |
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
3-(4-benzyl-2-phenylpiperazin-1-yl)oxadiazol-3-ium-4-amine;chloride;hydrochloride |
InChI |
InChI=1S/C19H22N5O.2ClH/c20-19-15-25-21-24(19)23-12-11-22(13-16-7-3-1-4-8-16)14-18(23)17-9-5-2-6-10-17;;/h1-10,15,18H,11-14,20H2;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
FQBUFTNJUDGKEC-UHFFFAOYSA-M |
Kanonische SMILES |
C1CN(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)[N+]4=NOC=C4N.Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)-](/img/structure/B15344373.png)
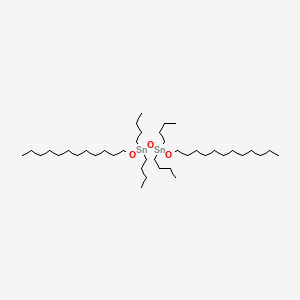
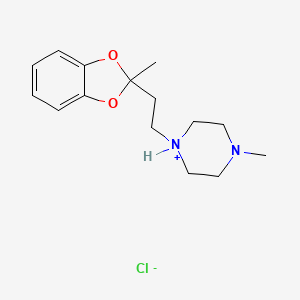



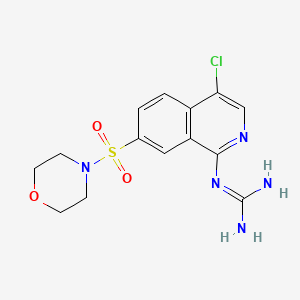
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B15344403.png)


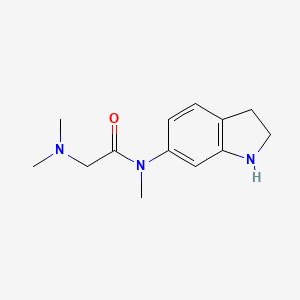

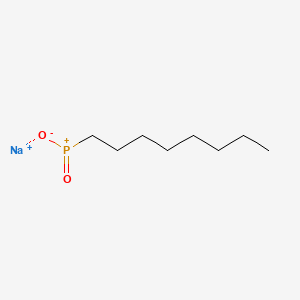
![[4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344452.png)
